molecular formula C7H6ClNO3 B3024958 2-Chloro-5-methyl-4-nitrophenol CAS No. 40130-97-0

2-Chloro-5-methyl-4-nitrophenol

Cat. No.: B3024958
CAS No.: 40130-97-0
M. Wt: 187.58 g/mol
InChI Key: VCVRNVYZNFWSOU-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6ClNO3. It is a chlorinated nitrophenol derivative, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methyl-4-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, in a Gram-negative bacterium, Cupriavidus sp. CNP-8, it is degraded via the 1,2,4-benzenetriol pathway . The enzymes HnpAB and HnpC play crucial roles in this process . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . HnpC, a 1,2,4-benzenetriol 1,2-dioxygenase, catalyzes the ring-cleavage of 1,2,4-benzenetriol .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its degradation. The degradation process influences cell function by altering metabolic pathways

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . This is followed by the ring-cleavage of 1,2,4-benzenetriol, catalyzed by the enzyme HnpC . These reactions involve binding interactions with the enzymes, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its degradation. The degradation of this compound by Cupriavidus sp. CNP-8 is concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h−1

Metabolic Pathways

This compound is involved in the 1,2,4-benzenetriol pathway in the Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway involves several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methyl-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-chloro-5-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Reduction: 2-Chloro-5-methyl-4-aminophenol

    Substitution: Various substituted phenols depending on the nucleophile used

    Oxidation: Quinones and other oxidized derivatives

Scientific Research Applications

2-Chloro-5-methyl-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Comparison with Similar Compounds

2-Chloro-5-methyl-4-nitrophenol can be compared with other chlorinated nitrophenols, such as:

  • 2-Chloro-4-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

Uniqueness

The presence of the methyl group in this compound distinguishes it from other chlorinated nitrophenols. This structural difference can influence its reactivity, solubility, and biological activity, making it unique in its applications and effects.

Properties

IUPAC Name

2-chloro-5-methyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVRNVYZNFWSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960570
Record name 2-Chloro-5-methyl-4-nitrophenol
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Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40130-97-0, 4102-84-5
Record name 2-Chloro-5-methyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40130-97-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-o-cresol
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Record name 2-Chloro-5-methyl-4-nitrophenol
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Record name 2-Chloro-5-methyl-4-nitrophenol
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Record name 2-chloro-5-methyl-4-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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